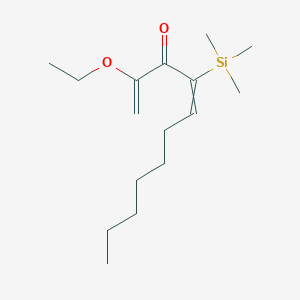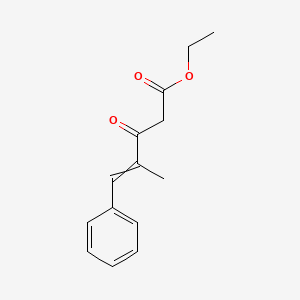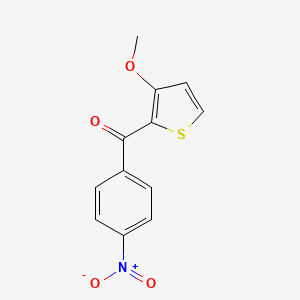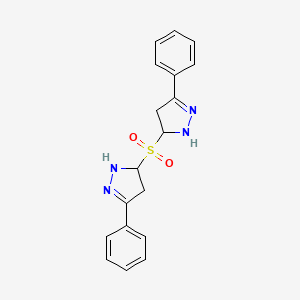
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エトキシ-4-(トリメチルシリル)ウンデカ-1,4-ジエン-3-オンは、そのユニークな構造と特性で知られる化学化合物です。エトキシ基、トリメチルシリル基、および共役ジエン系が存在することを特徴としています。
準備方法
合成経路と反応条件
2-エトキシ-4-(トリメチルシリル)ウンデカ-1,4-ジエン-3-オンの合成は、通常、複数段階のプロセスを伴います。 一般的な方法の1つは、p-キノンメチドとスルホニルアレンオールの1,6-共役付加開始形式[4+2]環化反応です 。この方法は、穏やかな反応条件下で目的の化合物を良好な収率で生成することを可能にします。反応条件は、反応を促進するために特定の触媒と溶媒の使用を含むことがよくあります。
工業的生産方法
この特定の化合物の詳細な工業的生産方法は広く文書化されていませんが、有機合成とスケールアッププロセスの原則を適用できます。工業的生産は、収率と純度を高めるために、温度、圧力、触媒濃度などの反応条件を最適化することを含む可能性があります。
化学反応の分析
反応の種類
2-エトキシ-4-(トリメチルシリル)ウンデカ-1,4-ジエン-3-オンは、次のようなさまざまな化学反応を起こします。
酸化: 化合物は酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、還元誘導体の生成につながる可能性があります。
置換: 適切な条件下では、エトキシ基とトリメチルシリル基を他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、一般的には制御された温度と特定の溶媒を伴います。
生成される主要な生成物
これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化は酸化物を生成する可能性があり、一方、置換反応はさまざまな官能基を持つさまざまな誘導体を生成する可能性があります。
科学研究アプリケーション
2-エトキシ-4-(トリメチルシリル)ウンデカ-1,4-ジエン-3-オンは、次のようないくつかの科学研究アプリケーションがあります。
化学: 有機合成と新しい材料の開発におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: その潜在的な治療特性と、創薬のための前駆体として探求されています。
産業: 特殊化学薬品や先端材料の製造に使用されています。
科学的研究の応用
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
2-エトキシ-4-(トリメチルシリル)ウンデカ-1,4-ジエン-3-オンの作用機序は、その共役ジエン系を介した分子標的との相互作用を伴います。このシステムは、求電子攻撃と求核攻撃を可能にし、さまざまな化学変換につながります。関与する分子経路は、研究されている特定の反応とアプリケーションによって異なります。
類似化合物との比較
類似化合物
1,5-ジアリールペンタ-1,4-ジエン-3-オン: その潜在的な抗癌特性で知られています.
ペンタ-1,4-ジエン-3-オンオキシムエーテル誘導体: その抗ウイルスおよび抗菌活性について研究されています.
独自性
2-エトキシ-4-(トリメチルシリル)ウンデカ-1,4-ジエン-3-オンは、官能基の特定の組み合わせと、トリメチルシリル基の存在のためにユニークであり、他の類似化合物と比較して独特の化学的特性と反応性を付与します。
特性
CAS番号 |
647024-54-2 |
|---|---|
分子式 |
C16H30O2Si |
分子量 |
282.49 g/mol |
IUPAC名 |
2-ethoxy-4-trimethylsilylundeca-1,4-dien-3-one |
InChI |
InChI=1S/C16H30O2Si/c1-7-9-10-11-12-13-15(19(4,5)6)16(17)14(3)18-8-2/h13H,3,7-12H2,1-2,4-6H3 |
InChIキー |
CXKXVKQANVCFAL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=C(C(=O)C(=C)OCC)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)


![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)


![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)

![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
